6-Hydroxyquinoline-4-carboxylic acid
Overview
Description
6-Hydroxyquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 6-hydroxyquinoline-4-carboxylic acid, are known to have versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to inhibit dna replication by inhibiting dna gyrase and topoisomerase iv activities . They can also act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions .
Biochemical Pathways
Quinoline derivatives are known to affect various biological and pharmaceutical activities .
Result of Action
Quinoline derivatives have been shown to exhibit significant inhibitory activities against various viruses . They also have potential anti-cancer effects .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxyquinoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of substituted aniline with aromatic benzaldehyde and pyruvic acid under microwave irradiation, employing p-toluenesulfonic acid as a catalyst. This method offers high yields and a simple work-up process . Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher efficiency and scalability. The use of microwave-assisted synthesis and environmentally benign catalysts like montmorillonite K-10 are preferred for industrial applications due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be alkylated with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide to form mono-halogenated intermediates .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfuric acid, hydrochloric acid, and molecular iodine. Reaction conditions often involve microwave irradiation, which provides high yields and short reaction times .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions can produce mono-halogenated intermediates, while oxidation reactions can yield various quinoline derivatives .
Scientific Research Applications
6-Hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and antiviral properties . Additionally, it is used in the development of new therapeutic agents and as a ligand in coordination chemistry .
Comparison with Similar Compounds
6-Hydroxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and quinoline-4-carboxylic acid. While all these compounds share a similar quinoline core structure, this compound is unique due to the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical and biological properties . Other similar compounds include 2-amino-6-chloroisonicotinic acid and 4-quinolinol .
Properties
IUPAC Name |
6-hydroxyquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYGKPXDDWMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10786984 | |
Record name | 6-Hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10786984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-44-1 | |
Record name | 6-Hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10786984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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